Berberine Hydrochloride-d6 chemical structure and molecular weight
Berberine Hydrochloride-d6 chemical structure and molecular weight
An In-Depth Technical Guide to Berberine Hydrochloride-d6
Abstract
This technical guide provides a comprehensive overview of Berberine Hydrochloride-d6, a deuterated isoquinoline alkaloid of significant value to the scientific community. We will delve into the fundamental chemical properties, including its precise molecular structure and weight, and explore its critical applications in modern analytical and biomedical research. The primary focus will be on its role as an internal standard in mass spectrometry-based quantitative analysis, a cornerstone of pharmacokinetic and drug metabolism studies. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols to leverage the unique advantages of stable isotope labeling.
Introduction: Berberine and the Imperative of Isotopic Labeling
Berberine is a naturally occurring quaternary ammonium alkaloid extracted from plants such as Coptis chinensis (Goldenseal) and Berberis species.[1] It possesses a bright yellow color and a long history in traditional medicine. Modern research has identified its diverse pharmacological activities, including antibacterial, anti-inflammatory, and cardioprotective effects.[2] However, the clinical utility of berberine is often limited by its poor oral absorption and low bioavailability, making accurate quantification in biological matrices a significant analytical challenge.[3][4]
To overcome these challenges, particularly in complex biological samples, stable isotope labeling has become an indispensable tool.[3] Berberine Hydrochloride-d6 is the deuterium-labeled analogue of berberine hydrochloride. In this molecule, six specific hydrogen atoms are replaced with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen. This substitution results in a molecule that is chemically identical to its natural counterpart but has a higher mass. This mass difference is the key to its utility, allowing it to be distinguished by a mass spectrometer while behaving almost identically during sample extraction and chromatographic separation.[5] This makes it the gold standard for use as an internal standard in quantitative liquid chromatography-mass spectrometry (LC-MS) assays.[6]
Chemical Structure and Physicochemical Properties
The defining characteristics of Berberine Hydrochloride-d6 are its molecular structure and weight, which underpin its analytical applications.
Chemical Structure
Berberine Hydrochloride-d6 features the same pentacyclic isoquinoline alkaloid core as natural berberine. The six deuterium atoms are incorporated into the two methoxy groups (O-CH₃) attached to the aromatic "D" ring of the structure.[7] Specifically, the two methyl groups become trideuteriomethyl groups (O-CD₃).
Below is a two-dimensional representation of the chemical structure.
Caption: Chemical structure of Berberine Hydrochloride-d6.
Molecular Formula and Weight
The incorporation of six deuterium atoms increases the mass of the molecule compared to its unlabeled counterpart. This mass difference is crucial for its function as an internal standard.
| Identifier | Unlabeled Berberine HCl | Berberine HCl-d6 | Data Source(s) |
| Molecular Formula | C₂₀H₁₈ClNO₄ | C₂₀H₁₂D₆ClNO₄ | [7][8][9] |
| Average Molecular Weight | 371.81 g/mol | 377.85 g/mol | [7][8][10][11] |
| Monoisotopic Mass | 371.0924 Da | 377.1301 Da | [12] |
| CAS Number (Unlabeled) | 633-65-8 | 633-65-8 | [7][8][9][10] |
Core Application: Internal Standard for Quantitative Bioanalysis
The primary and most critical application of Berberine Hydrochloride-d6 is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by LC-MS/MS. Due to its extremely low oral bioavailability (reported as low as 0.37% in rats), measuring berberine concentrations in plasma requires highly sensitive and accurate methods.[4]
The Rationale: Why a SIL-IS is a Self-Validating System
An ideal internal standard co-elutes chromatographically and experiences the same matrix effects (ion suppression or enhancement) and extraction inefficiencies as the analyte of interest.[5] Because Berberine-d6 is chemically identical to natural berberine, it fulfills these criteria almost perfectly.[6]
Causality: By adding a known concentration of Berberine-d6 to every sample (including calibration standards and quality controls) at the beginning of the sample preparation process, any loss of analyte during extraction, or any variation in instrument response, will be mirrored by a proportional loss or variation in the internal standard.[13] The final quantification is based on the ratio of the analyte peak area to the internal standard peak area. This ratioing corrects for variability, leading to highly accurate and precise results, which is a self-validating principle.[6]
Caption: Bioanalytical workflow using Berberine-d6 as an internal standard.
Experimental Protocol: Quantification of Berberine in Human Plasma
This protocol outlines a typical workflow for the sensitive quantification of berberine using Berberine-d6 as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Berberine Hydrochloride and Berberine Hydrochloride-d6 in methanol.
-
From these stocks, prepare serial dilutions to create working solutions for calibration standards (e.g., ranging from 10 pg/mL to 500 pg/mL) and a single working solution for the internal standard (e.g., 100 pg/mL).
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma sample, calibrator, or QC, add 10 µL of the Berberine-d6 internal standard working solution. Vortex briefly.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.[14]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for analysis.
3. LC-MS/MS Conditions:
-
LC System: A standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., Kinetex C18, 2.1 mm x 50 mm, 1.7 µm).[15]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
4. Mass Spectrometer Settings (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
The following table provides typical MRM transitions. Note: These values should be optimized on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Data Source(s) |
| Berberine | 336.1 | 320.1 | 35-45 | [14] |
| Berberine-d6 | 342.1 | 326.1 | 35-45 | [15] |
5. Data Analysis:
-
Integrate the peak areas for both the berberine and Berberine-d6 MRM transitions.
-
Calculate the peak area ratio (Berberine Area / Berberine-d6 Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of berberine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Advanced Applications
Beyond its role as a simple internal standard, Berberine-d6 is a powerful tool in advanced pharmacokinetic and metabolic studies.
-
Pharmacokinetic (PK) Studies: The low bioavailability and rapid metabolism of berberine make PK studies challenging.[4][16] Using a robust LC-MS/MS method with Berberine-d6 ensures the necessary sensitivity and accuracy to define its absorption, distribution, metabolism, and excretion (ADME) profile.[15]
-
Metabolite Identification: When studying the metabolism of berberine, the presence of the d6-label creates a unique isotopic signature. Any metabolites formed from Berberine-d6 will also carry this label, appearing as a "doublet" in the mass spectrum, separated by 6 Da from the metabolites of unlabeled berberine. This greatly simplifies the process of identifying novel metabolites in complex biological matrices.
Conclusion
Berberine Hydrochloride-d6 is more than just a labeled compound; it is an enabling technology for accurate and reliable bioanalysis. Its chemical and physical properties are nearly identical to the parent drug, allowing it to serve as the ideal internal standard for correcting analytical variability in LC-MS/MS workflows. By providing the means for precise quantification, Berberine-d6 is indispensable for researchers investigating the complex pharmacokinetics and therapeutic potential of berberine, ultimately facilitating the progression of this ancient remedy into a modern, well-understood therapeutic agent.
References
- Berberine-d6 (chloride) - TargetMol Chemicals Inc. Cambridge Bioscience. [URL: https://www.bioscience.co.uk/p/t3067/targetmol/berberine-d6-chloride]
- Berberine-d6 chloride. MedchemExpress.com. [URL: https://www.medchemexpress.com/berberine-d6-chloride.html]
- Berberine hydrochloride | CAS 633-65-8. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/berberine-hydrochloride-633-65-8]
- Berberine Hydrochloride-d6. LGC Standards. [URL: https://www.lgcstandards.com/US/en/Berberine-Hydrochloride-d6/p/TRC-B318152]
- Berberine (chloride) (CAS 633-65-8). Cayman Chemical. [URL: https://www.caymanchem.com/product/14059/berberine-(chloride)]
- Berberine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Berberine]
- Dual-Step Controlled Release of Berberine Hydrochloride from the Trans-Scale Hybrids of Nanofibers and Microparticles. MDPI. [URL: https://www.mdpi.com/1996-1944/15/19/6904]
- Berberine-d6 (chloride) | C20H18ClNO4 | CID 162641823. PubChem, NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Berberine-d6-chloride]
- Berberine Hydrochloride-d6. LGC Standards (Chinese). [URL: https://www.lgcstandards.com/CN/zh/Berberine-Hydrochloride-d6/p/TRC-B318152]
- Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases. Frontiers in Pharmacology, via PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8924098/]
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [URL: https://resolvemasslabs.
- Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32307763/]
- Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2020.605333/full]
- Process-induced phase transformation of berberine chloride hydrates. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19455510/]
- Can we use a deuterium drug as internal standard for pesticides mixture? ResearchGate. [URL: https://www.researchgate.net/post/Can_we_use_a_deuterium_drug_as_internal_standard_for_pesticides_mixture]
- Pharmacokinetics of Berberine and Its Main Metabolites in Conventional and Pseudo Germ-Free Rats Determined by Liquid Chromatogr. ProstateCancerTopics.com. [URL: https://prostatecancertopics.
- Pharmacokinetics of berberine and its main metabolites in conventional and pseudo germ-free rats determined by liquid chromatography/ion trap mass spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16956957/]
- Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? AACC.org (myadlm.org). [URL: https://myadlm.
- Deuterated internal standards and bioanalysis. AptoChem. [URL: http://www.aptochem.
- A Sensitive and Rapid LC-MS/MS Method for Determination of Berberine in Human Plasma. MDPI. [URL: https://www.mdpi.com/1420-3049/24/24/4514]
- Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery. AAPS PharmSciTech, via PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7302061/]
- Berberine pharmacokinetics in humans. ResearchGate. [URL: https://www.researchgate.net/figure/Berberine-pharmacokinetics-in-humans-a-Median-solid-line-and-the-25th-75th_fig1_344158428]
- Comparative Pharmacokinetics of Berberine, Palmatine and Jatrorrhizine in Rat Plasma after Oral Administration of Rhizoma coptidis and Zuojinwan Using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis, via NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4494101/]
Sources
- 1. mdpi.com [mdpi.com]
- 2. prostatecancertopics.com [prostatecancertopics.com]
- 3. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats [frontiersin.org]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Berberine Hydrochloride-d6 | LGC Standards [lgcstandards.com]
- 8. Berberine hydrochloride | CAS 633-65-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Berberine-d6 (chloride) - TargetMol Chemicals Inc [bioscience.co.uk]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Berberine Hydrochloride-d6 | C20H18ClNO4 | CID 162641823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Pharmacokinetics of Berberine, Palmatine and Jatrorrhizine in Rat Plasma after Oral Administration of Rhizoma coptidis and Zuojinwan Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics of berberine and its main metabolites in conventional and pseudo germ-free rats determined by liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
